2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide
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Overview
Description
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide is a complex organic compound that features a combination of fluorophenyl, imidazolidinone, and pyridine moieties
Mechanism of Action
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Indole Derivatives
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone ring, followed by the introduction of the fluorophenyl group and the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide
- 2-[3-(2-bromophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide
- 2-[3-(2-iodophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide
Uniqueness
The uniqueness of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide lies in the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards certain molecular targets compared to its chloro, bromo, and iodo analogs. The fluorine atom’s electronegativity and small size can also influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c1-12-5-4-8-19-16(12)20-15(23)11-21-9-10-22(17(21)24)14-7-3-2-6-13(14)18/h2-8H,9-11H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGOKLOMXCVPOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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